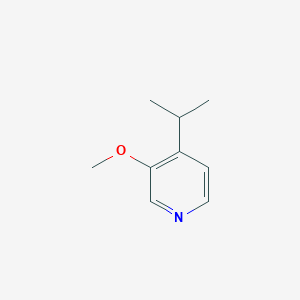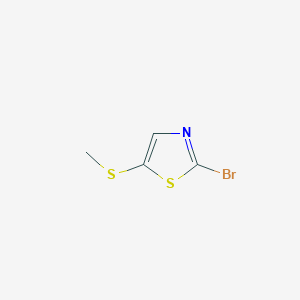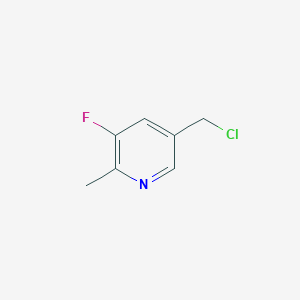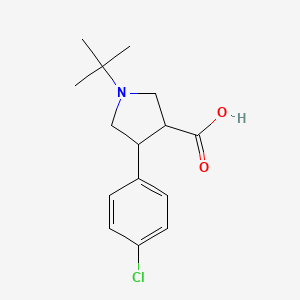![molecular formula C10H18O4 B13668977 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol can be achieved through a Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst such as BF3·OEt2. The reaction is typically carried out in dichloromethane at low temperatures (around -40°C) to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Prins/pinacol cascade reaction provides a scalable approach. The use of commercially available reagents and standard organic synthesis techniques makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学研究应用
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyethyl and dioxaspiro groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure but different functional groups.
1-thia-4,8-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with potential biological activity
Uniqueness
7-(2-Hydroxyethyl)-1,4-dioxaspiro[45]decan-7-ol is unique due to its specific combination of hydroxyethyl and dioxaspiro groups
属性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
7-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C10H18O4/c11-5-4-9(12)2-1-3-10(8-9)13-6-7-14-10/h11-12H,1-8H2 |
InChI 键 |
MYHNEMGKKKEDMO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2(C1)OCCO2)(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)


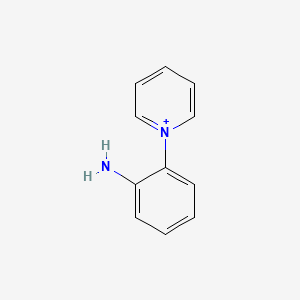
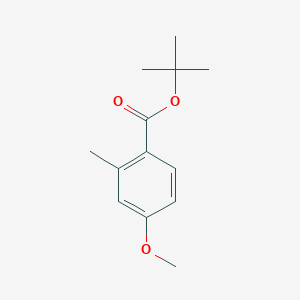
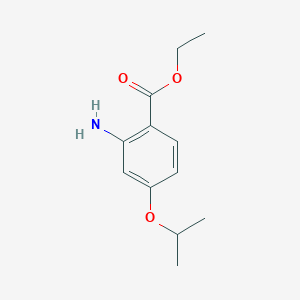
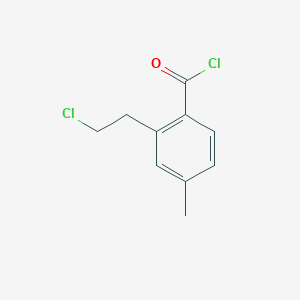
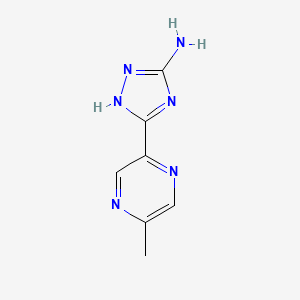
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
